molecular formula C29H42O9 B13756449 3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide CAS No. 26931-65-7

3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide

Cat. No.: B13756449
CAS No.: 26931-65-7
M. Wt: 534.6 g/mol
InChI Key: QITDIWRKOXBKAM-CPNWJBISSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide involves multiple steps, including the formation of the core structure and the attachment of the deoxyhexopyranosyl group. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its specialized use in research.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide has several scientific research applications:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

26931-65-7

Molecular Formula

C29H42O9

Molecular Weight

534.6 g/mol

IUPAC Name

(3S,5S,10R,13R,14S,17R)-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C29H42O9/c1-15-23(32)24(33)25(34)26(37-15)38-18-5-9-28(14-30)17(12-18)3-4-21-20(28)6-8-27(2)19(7-10-29(21,27)35)16-11-22(31)36-13-16/h11,14-15,17-21,23-26,32-35H,3-10,12-13H2,1-2H3/t15?,17-,18-,19+,20?,21?,23+,24?,25?,26-,27+,28+,29-/m0/s1

InChI Key

QITDIWRKOXBKAM-CPNWJBISSA-N

Isomeric SMILES

CC1[C@H](C(C([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CCC4C3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)O)O

Origin of Product

United States

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